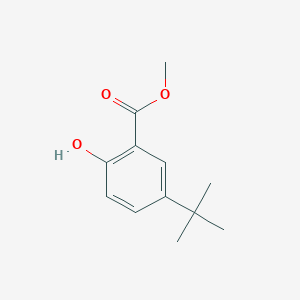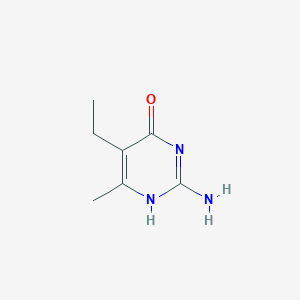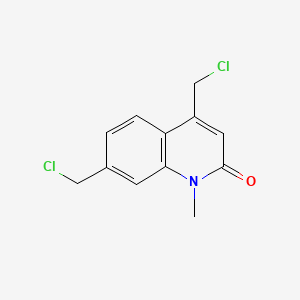![molecular formula C16H22O B7794961 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol CAS No. 17152-81-7](/img/structure/B7794961.png)
4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol
Vue d'ensemble
Description
4-(1,7,7-Trimethylbicyclo[221]hept-2-yl)phenol is a chemical compound with the molecular formula C16H22O It is known for its unique structure, which includes a bicyclic framework with a phenolic group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol typically involves the reaction of camphene with phenol under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the camphene acts as the alkylating agent. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenolic hydrogen can be substituted with various functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Alkylated or acylated phenolic compounds.
Applications De Recherche Scientifique
4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anticonvulsant and anti-inflammatory activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol involves its interaction with various molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter systems, such as gamma-aminobutyric acid (GABA) receptors. Additionally, its anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes and cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isobornylphenol: Similar structure with a different substitution pattern on the phenolic ring.
4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)benzoic acid: Contains a carboxylic acid group instead of a phenolic group.
4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)aniline: Contains an amino group instead of a phenolic group.
Uniqueness
4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol is unique due to its specific bicyclic structure and phenolic functionality, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-15(2)12-8-9-16(15,3)14(10-12)11-4-6-13(17)7-5-11/h4-7,12,14,17H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDPYRGZUMHGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)C3=CC=C(C=C3)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937999 | |
| Record name | 4-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4488-58-8, 17152-81-7 | |
| Record name | exo-p-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004488588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC184792 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Exo-p-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl[4-(dimethylamino)phenyl]formamide](/img/structure/B7794888.png)



![6-(Chloromethyl)benzo[b][1,4]benzothiazepine](/img/structure/B7794914.png)
![2-[2-(2-hydroxybenzylidene)hydrazino]-N-methyl-2-oxoacetamide](/img/structure/B7794924.png)
![2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B7794928.png)
![2-({[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B7794935.png)
![(5Z)-5-[(2-bromoethylamino)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B7794937.png)




